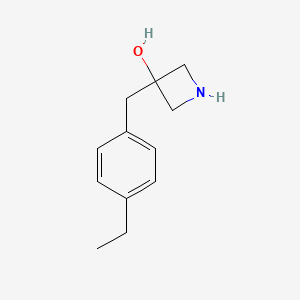

3-(4-Ethylbenzyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-[(4-ethylphenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |

InChI Key |

PLKAOYBFPCOXBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2(CNC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Ethylbenzyl Azetidin 3 Ol

Retrosynthetic Strategies for 3-(4-Ethylbenzyl)azetidin-3-ol

Retrosynthetic analysis of this compound suggests several logical pathways for its construction. The primary disconnections focus on the formation of the azetidine (B1206935) ring and the creation of the C3-quaternary center.

Strategy 1: Grignard Addition to Azetidin-3-one (B1332698)

A primary retrosynthetic disconnection can be made at the C3-benzyl bond. This approach identifies an N-protected azetidin-3-one (II) and a 4-ethylbenzyl organometallic reagent (III), such as a Grignard or organolithium reagent, as key precursors. The N-protecting group (PG) must be stable to the strongly basic/nucleophilic conditions of the addition and readily removable in a final step. This is a convergent and highly practical approach for assembling the target molecule (I).

Figure 1: Retrosynthetic Disconnection via Grignard Addition ```mermaid graph TD A["this compound (I)"] -->|C-C Disconnection| B["N-PG-Azetidin-3-one (II)"]; A --> C["4-Ethylbenzylmagnesium bromide (III)"]; B -->|Ring Formation| D["Acyclic Precursor"];

Classical and Contemporary Approaches to Azetidine Ring Formation for this compound

The formation of the strained azetidine ring is a cornerstone of the synthesis. Both classical and modern methods are applicable to the construction of the this compound framework.

A widely utilized classical method involves the reaction of a primary amine with epichlorohydrin. acs.orgFor instance, the synthesis of 1-benzhydrylazetidin-3-ol, a related structure, proceeds through the condensation of benzhydrylamine with epichlorohydrin, leading to a chlorohydrin intermediate which cyclizes upon treatment with a base. acs.orgA similar approach could be envisioned using a protecting group that can be removed to yield the free azetidine.

A more contemporary and highly versatile method is the cyclization of γ-amino alcohols. researchgate.netThis typically involves activating the terminal hydroxyl group of a 1,3-amino alcohol precursor with an agent like methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl), followed by base-mediated intramolecular ring closure. researchgate.netu-tokyo.ac.jp

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge. For this compound, where the target itself is achiral unless the nitrogen is substituted asymmetrically, diastereoselective synthesis becomes relevant when other substituents are present on the ring.

A key strategy for stereoselective synthesis involves the diastereoselective addition of a nucleophile to a chiral azetidin-3-one. By placing a chiral auxiliary at the C4 position of an azetidin-3-one, the stereochemical outcome of the addition of a 4-ethylbenzyl Grignard reagent can be effectively controlled, leading to a single diastereomer of the 3-hydroxy-3-substituted azetidine. acs.orgSimilarly, Grignard reagents have been shown to react with N-protected azetidin-3-ones in a highly diastereoselective manner to yield tertiary alcohols. nih.gov Another approach is the stereoselective reduction of a β-lactam (azetidin-2-one) precursor, where the stereochemistry of the ring substituents is retained during the reduction process with reagents like diborane (B8814927) or alanes. acs.org

Enantioselective Synthesis of this compound Precursors

The enantioselective synthesis of precursors is crucial for accessing chiral analogues of this compound. A primary target for asymmetric synthesis is the N-protected azetidin-3-one intermediate. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry, provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov Alternatively, enantiopure γ-amino alcohol precursors can be synthesized. researchgate.netA concise synthesis of a highly functionalized azetidine aldehyde precursor was developed, featuring a regio- and stereoselective tandem hydroamination/glycosylation of a glycal as the key step, showcasing a powerful method for creating chiral azetidine building blocks. rsc.orgresearchgate.net

Catalytic Transformations in the Synthesis of this compound

Catalysis offers efficient and elegant solutions for the synthesis of azetidine derivatives, enabling reactions with high selectivity and atom economy.

Metal-Catalyzed Cyclization Routes to this compound

Metal catalysis can be employed at various stages, from ring formation to functionalization.

Gold Catalysis: A flexible synthesis of chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govThis method generates a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidin-3-one ring, which can then be reacted with a 4-ethylbenzyl nucleophile. nih.gov

Rhodium Catalysis: Rhodium-catalyzed reactions are effective for forming the azetidine ring. One approach is the decomposition of α-amino-α′-diazo ketones, where a rhodium carbenoid undergoes N-H insertion. nih.govAnother powerful method is the three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and an alcohol, catalyzed by rhodium, to produce 3-substituted-3-hydroxy-β-lactams, which can be further elaborated. nih.gov

Lanthanide Catalysis: Lanthanide triflates have emerged as effective catalysts for azetidine synthesis. Specifically, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, promoting C3-selective attack to afford the azetidin-3-ol (B1332694) skeleton in high yield. frontiersin.orgThis method is tolerant of various functional groups. frontiersin.orgTable 1: Metal-Catalyzed Reactions for Azetidine Synthesis

| Catalytic System | Reaction Type | Precursor(s) | Product Type | Ref. |

|---|---|---|---|---|

| Au(I) / N-Oxide | Oxidative Cyclization | N-Propargylsulfonamide | Azetidin-3-one | nih.gov |

| Rh₂(OAc)₄ | N-H Insertion | α-Amino-α′-diazo ketone | Azetidin-3-one | nih.gov |

| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy amine | Azetidin-3-ol | frontiersin.org |

Organocatalytic Methods for this compound Synthesis

Organocatalysis provides a metal-free alternative for constructing chiral azetidine precursors with high enantioselectivity.

Proline Catalysis: L-proline and its derivatives are effective catalysts for Mannich reactions between aldehydes, anilines, and another aldehyde to generate γ-amino alcohol intermediates. rsc.orgThese intermediates can then undergo microwave-promoted intramolecular cyclization to afford enantiomerically enriched trisubstituted azetidines. rsc.org

Aza-Morita–Baylis–Hillman (MBH) Reaction: The enantioselective synthesis of functionalized azetidines can be achieved using an organocatalyzed aza-MBH reaction. rsc.orgChiral amine catalysts, such as β-isocupreidine, can mediate the reaction between ketimines and allenoates to form highly functionalized azetidines with excellent enantioselectivity. rsc.orgjst.go.jpThese products can be further transformed, for example, via Suzuki-Miyaura coupling to introduce aryl groups. jst.go.jp

Chiral Phosphoric Acid Catalysis: Chiral N-triflylphosphoramides (NTPA), which are strong Brønsted acids, have been used to catalyze a wide range of asymmetric transformations. rsc.orgThey can activate imines towards nucleophilic attack, a key step in the potential synthesis of chiral γ-amino alcohol or ketone precursors for this compound. rsc.orgTable 2: Organocatalytic Reactions for Azetidine Precursor Synthesis

| Catalyst | Reaction Type | Reactants | Intermediate/Product Type | Ref. |

|---|---|---|---|---|

| L-Proline | Mannich Reaction | Aldehydes, Aniline | γ-Amino alcohol | rsc.org |

| β-Isocupreidine (β-ICD) | aza-MBH Reaction | Ketimine, Allenoate | Functionalized Azetidine | rsc.orgjst.go.jp |

Green Chemistry and Sustainable Protocols for this compound Production

In recent years, the principles of green chemistry have become integral to the development of synthetic routes for pharmaceuticals and fine chemicals, including this compound. The focus is on creating processes that are more environmentally benign, safer, and more efficient. Key areas of advancement include the use of biocatalysis, flow chemistry, and alternative reaction media.

Biocatalytic Approaches: Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. For the synthesis of chiral azetidines, engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional enantioselectivity (99:1 er). researchgate.netresearchgate.netnih.govchemrxiv.orgacs.org This biocatalytic researchgate.netCurrent time information in Vanderburgh County, US.-Stevens rearrangement overcomes the common side reaction of cheletropic extrusion of olefins, providing a powerful tool for the asymmetric synthesis of chiral azetidine building blocks. researchgate.netresearchgate.netnih.govchemrxiv.orgacs.org The reaction can be performed on a gram scale, demonstrating its viability for larger-scale production. researchgate.netnih.govchemrxiv.org

Flow Chemistry: Continuous flow chemistry has emerged as a sustainable and scalable technology for the synthesis of heterocyclic compounds. researchgate.netresearchgate.netmdpi.com It offers enhanced control over reaction parameters, improved safety, and often higher yields compared to batch processes. researchgate.netmdpi.com The synthesis of azetidines and other N-heterocycles has been successfully demonstrated using flow reactors, which can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates. researchgate.netresearchgate.netfrontiersin.org The use of more environmentally responsible solvents, like cyclopentylmethylether (CPME), in flow synthesis further enhances the green credentials of this methodology.

Microwave-Assisted Synthesis in Aqueous Media: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the synthesis of azetidines. researchgate.netresearchgate.netmohesr.gov.iquokerbala.edu.iq Conducting these reactions in water as a solvent further enhances their green character by avoiding the use of volatile organic compounds. researchgate.net For instance, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines, can be significantly accelerated in water under microwave irradiation to produce azetidines in good to excellent yields and high purity. researchgate.net

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.netnih.govchemrxiv.orgacs.org | Enantioselective synthesis of a chiral precursor to this compound via ring expansion of a corresponding aziridine (B145994). |

| Flow Chemistry | Enhanced safety and scalability, precise control of reaction parameters, potential for solvent reduction. researchgate.netresearchgate.netmdpi.com | Continuous and safe production of key intermediates or the final compound, minimizing operator exposure and improving process efficiency. |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields, potential for use of greener solvents like water. researchgate.netresearchgate.netmohesr.gov.iquokerbala.edu.iq | Accelerated cyclization step in the formation of the azetidine ring, potentially in an aqueous medium. |

Purification and Isolation Methodologies for Synthetic this compound

The purification and isolation of the target compound are critical steps to ensure the final product meets the required purity standards for its intended application. For this compound, a combination of standard and advanced techniques can be employed.

Crystallization: Crystallization is a powerful and widely used technique for the purification of active pharmaceutical ingredients (APIs) and their intermediates. cordenpharma.comrsc.orgmdpi.com It can effectively remove impurities, including regioisomers and by-products, leading to a product with high purity. cordenpharma.com The process involves dissolving the crude product in a suitable solvent or solvent mixture and then changing the conditions (e.g., temperature, solvent composition) to induce crystallization of the desired compound. rsc.org For azetidine derivatives, crystallization can also be used to isolate specific salt forms (e.g., hydrochloride, hydrobromide), which may have improved stability and handling properties. The choice of solvent is crucial and can be guided by green chemistry principles, favoring the use of less hazardous solvents. researchgate.net

Chromatographic Techniques: Column chromatography is a versatile method for the purification of organic compounds. For 3-substituted azetidin-3-ols, silica (B1680970) gel column chromatography is commonly employed to separate the desired product from starting materials and impurities. mdpi.comresearchgate.net The choice of eluent system is critical for achieving good separation.

In line with green chemistry principles, efforts are being made to replace hazardous solvents in chromatography. For instance, a mixture of ethyl acetate (B1210297) and ethanol (B145695) can be a suitable green alternative to dichloromethane (B109758) for flash chromatography. sigmaaldrich.com Supercritical fluid chromatography (SFC) is another green purification technique that uses supercritical carbon dioxide as the main mobile phase, significantly reducing the consumption of organic solvents. chromatographytoday.com SFC is often faster than traditional HPLC and can provide excellent separation for a wide range of compounds. chromatographytoday.com

| Purification Method | Principle | Key Considerations for this compound |

| Crystallization | Selective precipitation of the pure compound from a solution. cordenpharma.comrsc.org | Selection of an appropriate solvent system to achieve high yield and purity. Can be used to form and isolate specific salts. |

| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to the stationary phase. mdpi.comresearchgate.net | Optimization of the eluent system for effective separation from reaction by-products. |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. chromatographytoday.com | A greener alternative to traditional HPLC, offering faster purification and reduced organic solvent waste. |

Structural Elucidation and Spectroscopic Analysis Methodologies of 3 4 Ethylbenzyl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 3-(4-Ethylbenzyl)azetidin-3-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Methodologies

One-dimensional ¹H and ¹³C NMR are the initial and most informative experiments conducted for the structural analysis of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the ethylbenzyl group, the benzylic methylene (B1212753) protons, the azetidine (B1206935) ring protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity data.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Given the molecular symmetry, distinct signals are expected for the carbons of the azetidine ring, the benzylic methylene carbon, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment.

Expected ¹H and ¹³C NMR Data:

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on known values for similar structural motifs. The following tables present hypothetical but realistic ¹H and ¹³C NMR data for the compound.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.10-7.25 | m | - |

| Azetidine CH₂ | 3.20-3.40 | m | - |

| Benzylic CH₂ | 2.85 | s | - |

| Ethyl CH₂ | 2.60 | q | 7.6 |

| Ethyl CH₃ | 1.20 | t | 7.6 |

| Hydroxyl OH | Variable | s (broad) | - |

| Amino NH | Variable | s (broad) | - |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 142.5 |

| Aromatic C (quaternary) | 136.0 |

| Aromatic CH | 128.5 |

| Aromatic CH | 128.0 |

| Azetidine C-OH | 70.0 |

| Azetidine CH₂ | 55.0 |

| Benzylic CH₂ | 45.0 |

| Ethyl CH₂ | 28.5 |

| Ethyl CH₃ | 15.5 |

Advanced 2D NMR Techniques for Connectivity of this compound

To unequivocally establish the connectivity of atoms in this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques correlate signals from different nuclei, providing a detailed map of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, COSY would show a correlation between the ethyl group's CH₂ and CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the benzylic protons and the quaternary aromatic carbon, as well as the C3 of the azetidine ring, confirming the attachment of the benzyl (B1604629) group.

High-Resolution Mass Spectrometry (HRMS) Techniques for this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₇NO), the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value that closely matches the calculated value, confirming the elemental formula.

Interactive Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₂H₁₇NO + H]⁺ | 192.1383 |

| [C₁₂H₁₇NO + Na]⁺ | 214.1202 |

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine in the azetidine ring, C-H stretches for the aromatic and aliphatic portions, and C-C stretches for the aromatic ring.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (amine) | 3300-3500 | Moderate |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium to Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1000-1250 | Medium |

| C-O Stretch | 1000-1200 | Medium to Strong |

Single-Crystal X-ray Diffraction Methodologies for Absolute Stereochemistry of this compound

While NMR and MS can determine the connectivity of a molecule, they cannot, in the absence of chiral reference materials, establish its absolute three-dimensional structure. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the exact positions of all atoms, bond lengths, and bond angles. For chiral molecules, specialized techniques in X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment of this compound

Since this compound possesses a stereocenter at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a chiral sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves, which can be used to assess enantiomeric purity.

These techniques are particularly useful for routine quality control once a standard for one of the pure enantiomers has been established, often with its absolute configuration determined by X-ray crystallography.

Chemical Reactivity and Mechanistic Pathways of 3 4 Ethylbenzyl Azetidin 3 Ol

Reactivity Profile of the Azetidine (B1206935) Ring System in 3-(4-Ethylbenzyl)azetidin-3-ol

The reactivity of the azetidine ring is fundamentally dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the highly reactive, less stable aziridines and the relatively inert five-membered pyrrolidines, affording a unique combination of stability for handling and latent reactivity that can be triggered under specific conditions. rsc.orgresearchgate.net

In this compound, the four-membered ring's behavior is influenced by several factors:

Ring Strain: The inherent strain makes the C-N and C-C bonds of the ring susceptible to cleavage, driving ring-opening and expansion reactions to form more stable five- or six-membered systems. rsc.orgresearchgate.net

Nitrogen Atom: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character. The nitrogen can be protonated by acids to form an azetidinium ion, significantly activating the ring for nucleophilic attack.

Substituents: The C-3 position is sterically hindered by the presence of both a hydroxyl group and a 4-ethylbenzyl group. This steric crowding can influence the regioselectivity of reactions involving the ring, directing incoming reagents to less hindered positions (C-2 and C-4). The electron-donating nature of the 4-ethylbenzyl group can also electronically influence the ring's reactivity.

The azetidine ring in this compound can react with both electrophiles, typically at the nitrogen atom, and nucleophiles, which usually leads to ring-opening. researchgate.net The interplay of these factors makes the azetidine moiety a versatile synthon in organic chemistry. rsc.org

Transformations Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group at the C-3 position is a key functional handle for modifying the molecule's structure and properties.

Derivatization Reactions at the C-3 Hydroxyl Position

The C-3 tertiary alcohol can undergo several common derivatization reactions, although its steric hindrance may necessitate more forcing conditions compared to primary or secondary alcohols. Key transformations include:

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base can form the corresponding esters.

Etherification: Alkylation, for example, using the Williamson ether synthesis, would be challenging due to the steric hindrance of the tertiary alcohol. However, reaction with highly reactive alkylating agents under basic conditions could yield ethers.

Friedel-Crafts-type Arylation: In the presence of a Lewis acid, the hydroxyl group can be eliminated to generate a stabilized tertiary carbocation at the C-3 position. This intermediate can then be trapped by electron-rich aromatic nucleophiles, a reaction documented for other 3-hydroxyazetidines. rsc.org

| Reaction Type | Reagent(s) | Potential Product | General Conditions |

|---|---|---|---|

| Esterification (Acylation) | Acetyl chloride, Pyridine | 3-(4-Ethylbenzyl)-3-acetoxyazetidine | Inert solvent, 0°C to room temperature |

| Esterification (Acylation) | Benzoyl chloride, Triethylamine | 3-(4-Ethylbenzyl)-3-(benzoyloxy)azetidine | Inert solvent (e.g., CH₂Cl₂), room temperature |

| Friedel-Crafts Arylation | Benzene (B151609), Lewis Acid (e.g., AlCl₃) | 3-(4-Ethylbenzyl)-3-phenylazetidine | Anhydrous conditions |

Oxidative and Reductive Transformations of the Hydroxyl Moiety

The oxidation of the tertiary alcohol in this compound is not straightforward and would typically require harsh conditions that might lead to C-C bond cleavage. However, transformations involving the broader azetidinol (B8437883) framework are well-established. The oxidation of other 3-hydroxyazetidines to the corresponding azetidin-3-ones is a known process. researchgate.net This suggests that if the nitrogen atom were appropriately substituted, the core structure could be oxidized.

Conversely, reductive dehydroxylation to remove the hydroxyl group is a plausible transformation. This would likely proceed via activation of the hydroxyl group (e.g., by converting it to a tosylate or by protonation with a strong acid) followed by reduction with a hydride reagent. This would yield 3-(4-Ethylbenzyl)azetidine.

Reactivity of the 4-Ethylbenzyl Substituent on the Azetidine Framework of this compound

The 4-ethylbenzyl group offers additional sites for chemical modification, largely independent of the azetidine ring's core reactivity.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or acylation. The ethyl group is an ortho-, para-directing activator, and the azetidinylmethyl group is also generally considered activating and ortho-, para-directing. Since the para position is blocked by the ethyl group, electrophilic attack would be directed to the ortho positions (C-2' and C-6') of the benzene ring.

Benzylic Oxidation: The methylene (B1212753) (CH₂) group of the ethyl substituent is a benzylic position and is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This could convert the ethyl group into an acetyl group or, with further oxidation, a carboxylic acid group, yielding the corresponding benzoic acid derivative.

Mechanisms of Azetidine Ring Opening and Expansion Reactions of this compound

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the relief of ring strain. rsc.org These reactions can be initiated by a variety of nucleophiles and are often catalyzed by acids.

Nucleophilic Ring Opening: The reaction mechanism typically involves the protonation of the azetidine nitrogen, forming a highly reactive azetidinium ion. A nucleophile then attacks one of the ring carbons (C-2 or C-4), leading to cleavage of a C-N bond. For a C-3 substituted azetidine like the title compound, nucleophilic attack is expected to occur regioselectively at the less sterically hindered C-2 or C-4 positions. ugent.be This process results in the formation of a stable, acyclic γ-amino alcohol derivative.

Ring Expansion: Azetidines can also undergo ring expansion to form more stable, five-membered pyrrolidines or six-membered piperidines. researchgate.net For instance, treatment of 3-(chloromethyl)azetidin-2-ones with alkoxides is known to yield azetidine-3-carboxylic acid esters via rearrangement. acs.org While a different substitution pattern, it highlights the propensity of the strained ring to rearrange. A plausible pathway for this compound could involve activation of the hydroxyl group, followed by a Wagner-Meerwein type rearrangement and trapping by a nucleophile to yield a substituted pyrrolidine (B122466).

| Reaction Type | Reagent(s) / Conditions | Plausible Mechanism | Product Class |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | HCl, H₂O | Protonation of azetidine N, followed by SN2 attack of H₂O at C-2/C-4. | γ-Amino alcohol |

| Nucleophilic Ring Opening | Thiophenol (PhSH), Base | Formation of azetidinium ion, followed by nucleophilic attack of thiolate. | γ-Aminosulfide |

| Reductive Ring Opening | Na dispersion, 15-crown-5 | Single Electron Transfer (SET) to the azetidinium system, leading to radical C-N bond scission. rsc.org | Substituted propanolamine |

| Potential Ring Expansion | Lewis or Brønsted Acid | Formation of C-3 carbocation, followed by ring expansion rearrangement. | Pyrrolidine derivative |

Investigation of Rearrangement Reactions Involving this compound

Recent research has uncovered novel rearrangement pathways for 3-hydroxyazetidines. A particularly noteworthy transformation is the acid-catalyzed rearrangement into highly substituted 2-oxazolines. nih.govworktribe.comacs.org This reaction proceeds via a Ritter-initiated cascade mechanism.

The proposed mechanism begins with the protonation of the tertiary hydroxyl group by a strong acid (e.g., H₂SO₄) and its subsequent elimination as water to form a stable tertiary carbocation at C-3. durham.ac.uk In the presence of a nitrile (e.g., acetonitrile), this carbocation is trapped in a classic Ritter reaction to form a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields a Ritter amide. The crucial step is the intramolecular attack of the newly formed amide's carbonyl oxygen onto the azetidine ring. This attack is driven by the release of the four-membered ring's strain and results in the cleavage of the C2-N bond and the formation of a five-membered 2-oxazoline ring. durham.ac.uk

Given this precedent, this compound is expected to undergo this rearrangement smoothly. The reaction is reported to be general and high-yielding for a variety of nitriles. durham.ac.uk

| Nitrile Reagent | Predicted 2-Oxazoline Product | Reference Yields durham.ac.uk |

|---|---|---|

| Acetonitrile (B52724) | 2-Methyl-5-(4-ethylbenzyl)-5-(aminomethyl)-4,5-dihydrooxazole | 90% |

| Benzonitrile | 2-Phenyl-5-(4-ethylbenzyl)-5-(aminomethyl)-4,5-dihydrooxazole | 85% |

| Propionitrile | 2-Ethyl-5-(4-ethylbenzyl)-5-(aminomethyl)-4,5-dihydrooxazole | 88% |

| Chloroacetonitrile | 2-(Chloromethyl)-5-(4-ethylbenzyl)-5-(aminomethyl)-4,5-dihydrooxazole | 75% |

This rearrangement represents a powerful method for transforming the azetidine scaffold into a different, medicinally relevant heterocyclic system in a single, efficient step.

Computational and Theoretical Chemistry Studies of 3 4 Ethylbenzyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure of 3-(4-Ethylbenzyl)azetidin-3-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. These methods provide insights into the molecule's reactivity, stability, and intermolecular interaction potential.

Calculations for azetidine (B1206935) derivatives are often performed using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to ensure a high level of accuracy. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For a molecule like this compound, the HOMO is typically localized on the electron-rich 4-ethylphenyl ring, while the LUMO is distributed across the azetidinium core, indicating that the aromatic ring is the primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. researchgate.net In this compound, the MEP would show a negative potential (red/yellow) around the hydroxyl oxygen and the nitrogen atom, identifying them as nucleophilic centers and hydrogen bond acceptors. A region of positive potential (blue) would be expected around the hydroxyl proton and the N-H proton, highlighting them as electrophilic and hydrogen bond donor sites. The π-system of the aromatic ring contributes to a region of moderate negative potential.

Table 1: Predicted Electronic Properties of a Representative 3-Aryl-azetidin-3-ol Scaffold Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis of this compound via Molecular Dynamics and DFT

The four-membered azetidine ring is not planar and exists in puckered conformations. Understanding the conformational preferences of this compound is essential as they dictate the spatial arrangement of its functional groups and thus its interaction with biological targets. Conformational analysis is typically performed using a combination of molecular dynamics (MD) simulations and DFT calculations. researchgate.net

MD simulations can explore the conformational space of the molecule over time, revealing the most accessible structures. researchgate.net For this compound, the key degrees of freedom are the puckering of the azetidine ring and the rotation around the C3-C(benzyl) bond. The azetidine ring typically exhibits a "flapping" motion, interconverting between two puckered states. The barrier to this ring inversion is generally low.

The orientation of the 4-ethylbenzyl group relative to the azetidine ring is another critical factor. DFT calculations are used to optimize the geometry of various conformers and calculate their relative energies. The most stable conformer is likely one that minimizes steric hindrance between the benzyl (B1604629) group and the azetidine ring protons. In many 3-substituted azetidines, the substituent prefers a pseudo-equatorial position to reduce steric clash. mdpi.com

Table 2: Relative Energies of Key Conformers of a 3-Benzyl-azetidin-3-ol Analog Energies calculated via DFT, representing the rotational barrier of the benzyl group.

| Conformer Description | Dihedral Angle (N-C3-Cbenzyl-Cipso) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Staggered) | ~60° | 0.00 |

| Transition State (Eclipsed) | ~0° | +4.5 |

| Local Minimum (Anti-periplanar) | ~180° | +1.2 |

Prediction of Spectroscopic Parameters for this compound (NMR, IR)

Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental signals. schrodinger.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum is predicted by calculating the vibrational frequencies of the molecule's normal modes. DFT calculations can provide frequencies that, when scaled by an appropriate factor (typically ~0.96-0.98), show excellent agreement with experimental data. For this compound, characteristic vibrational modes would be readily identifiable.

Table 3: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| O-H Stretch | 3350-3450 | Broad, due to hydrogen bonding |

| N-H Stretch | 3300-3400 | Sharp to medium |

| Aromatic C-H Stretch | 3050-3150 | Sharp |

| Aliphatic C-H Stretch | 2850-2980 | Strong, sharp |

| Aromatic C=C Stretch | 1610, 1515 | Medium to strong |

| C-O Stretch (tertiary alcohol) | 1150-1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations are typically performed on the lowest energy conformer or as a Boltzmann-weighted average over several low-energy conformers. Predicted ¹H and ¹³C chemical shifts are then referenced against a standard like Tetramethylsilane (TMS).

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (quaternary, bearing -OH) | 70-75 |

| C2 / C4 (azetidine ring) | 55-60 |

| CH2 (benzyl) | 40-45 |

| Aromatic Cipso | 135-140 |

| Aromatic Cpara (bearing ethyl) | 142-145 |

| Aromatic C-H | 128-130 |

| CH2 (ethyl) | 28-30 |

| CH3 (ethyl) | 15-17 |

Reaction Mechanism Elucidation for Synthetic Pathways of this compound

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a plausible route involves the reaction of an organometallic reagent (e.g., 4-ethylbenzylmagnesium bromide) with an azetidin-3-one (B1332698) precursor. DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. acs.org

A key step in many azetidine syntheses is an intramolecular cyclization or a rearrangement. acs.orgugent.be For instance, the synthesis of 3-substituted azetidines can sometimes proceed through an aziridine (B145994) to azetidine rearrangement, a process whose feasibility and mechanism can be thoroughly rationalized by computational modeling. ugent.be By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility of a proposed synthetic step and understand the factors controlling regioselectivity and stereoselectivity.

For the addition of a Grignard reagent to azetidin-3-one, a computational study would likely model the coordination of the magnesium ion to both the carbonyl oxygen and the azetidine nitrogen, followed by the nucleophilic attack of the benzyl group onto the carbonyl carbon. The calculated energy profile would confirm whether the reaction proceeds smoothly or faces a significant energy barrier.

In Silico Modeling of Molecular Interactions for this compound Derivatives (Generic, Scaffold-based)

The true value of a scaffold like this compound often lies in its potential for derivatization and its interaction with biological macromolecules. In silico techniques such as molecular docking are used to predict how derivatives of this compound might bind to the active site of a protein. dergipark.org.trresearchgate.net

In a typical docking study, the this compound scaffold would be placed into the binding pocket of a target protein. The algorithm then samples various poses and conformations of the ligand, scoring them based on the quality of their intermolecular interactions. The key interaction points on the scaffold would be:

Hydrogen Bond Donor: The hydroxyl group (-OH) and the azetidine nitrogen (-NH).

Hydrogen Bond Acceptor: The hydroxyl oxygen and the azetidine nitrogen.

Aromatic/Hydrophobic Interactions: The 4-ethylbenzyl group can engage in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or leucine (B10760876) in the protein active site. researchgate.net

These studies guide the rational design of more potent and selective inhibitors. For example, if a docking simulation reveals an empty hydrophobic pocket near the ethyl group, a medicinal chemist might design a new derivative with a larger alkyl chain to fill that pocket and improve binding affinity. Such in silico screening of virtual libraries of derivatives is a cornerstone of modern drug discovery. researchgate.net

Table 5: Potential Molecular Interactions of the this compound Scaffold in a Generic Protein Active Site

| Functional Group | Type of Interaction | Potential Protein Residue Partner |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Azetidine Nitrogen (-NH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Carbonyl Backbone |

| 4-Ethylbenzyl Group | π-π Stacking / T-stacking | Phe, Tyr, Trp, His |

| 4-Ethylbenzyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile, Met, Pro |

Applications of 3 4 Ethylbenzyl Azetidin 3 Ol As a Synthetic Intermediate and Building Block

Utilization of 3-(4-Ethylbenzyl)azetidin-3-ol in the Synthesis of Complex Heterocycles

The strained four-membered ring of azetidines, combined with the reactive hydroxyl group, makes this compound a valuable precursor for the synthesis of a variety of more complex heterocyclic systems. The inherent ring strain can be harnessed to drive ring-opening or ring-expansion reactions, while the nucleophilic nitrogen and the hydroxyl group offer sites for further functionalization.

One common strategy for synthesizing azetidin-3-ols involves the intramolecular cyclization of γ-amino alcohols, often derived from the reaction of primary amines with epichlorohydrin. acs.org This approach underscores the stability of the azetidin-3-ol (B1332694) core, which can then serve as a starting point for further transformations.

The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution or elimination reactions. For instance, activation of the hydroxyl group, followed by intramolecular cyclization, can lead to the formation of bicyclic systems. Alternatively, intermolecular reactions with various nucleophiles can introduce new functionalities at the 3-position.

Furthermore, the azetidine (B1206935) nitrogen can participate in cycloaddition reactions. For example, azomethine ylides generated from azetidines can undergo [3+2] cycloaddition with various dipolarophiles to construct pyrrolizidine (B1209537) or indolizidine scaffolds, which are common cores in many natural products. While not specifically documented for this compound, this reactivity is a known characteristic of the azetidine ring system.

The synthesis of isoxazole (B147169) derivatives from azetidin-3-yloxy precursors has been reported, highlighting a pathway where the azetidine moiety is incorporated into a larger heterocyclic framework. googleapis.com In a similar vein, this compound could be used to synthesize novel isoxazoles with potential biological activities. The general synthetic utility of azetidines as synthons for other heterocycles like piperidin-4-ones has also been recognized. rsc.org

Scaffold for the Construction of Diverse Chemical Libraries based on this compound

The structural features of this compound make it an attractive scaffold for diversity-oriented synthesis (DOS) and the construction of chemical libraries for drug discovery. The azetidine ring serves as a three-dimensional core that can be functionalized at multiple points to generate a wide array of analogues. rsc.org

The nitrogen atom of the azetidine ring can be readily N-alkylated or N-acylated, introducing a point of diversity. The hydroxyl group at the 3-position provides another handle for modification, such as etherification, esterification, or substitution. Finally, the 4-ethylbenzyl group can be modified, for example, through electrophilic aromatic substitution on the phenyl ring, although this is generally less straightforward than modifications at the nitrogen or the hydroxyl group.

The development of chemical libraries based on azetidine scaffolds is an active area of research. For instance, libraries of N-substituted azetidine derivatives have been synthesized and evaluated for their biological activities. googleapis.com The synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives via palladium-catalyzed cross-coupling reactions further demonstrates the utility of the azetidine core in generating diverse molecular architectures. mdpi.com

A representative approach to building a library around the this compound scaffold could involve a combinatorial approach, as illustrated in the table below, showcasing potential diversification points.

| Diversification Point | Reaction Type | Potential Reagents | Resulting Functional Group |

| Azetidine Nitrogen | N-Alkylation | Alkyl halides, Aldehydes (reductive amination) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chlorides, Carboxylic acids (amide coupling) | Amide | |

| 3-Hydroxyl Group | Etherification | Alkyl halides (Williamson ether synthesis) | Ether |

| Esterification | Acyl chlorides, Carboxylic acids (Fischer esterification) | Ester | |

| Substitution (after activation) | Azides, Cyanides, Amines | Azide, Nitrile, Amine | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |

Role of this compound in the Development of Advanced Organic Materials Precursors

While the direct application of this compound in advanced organic materials is not explicitly reported, its structural components suggest potential as a precursor for such materials. The field of organic materials often leverages unique molecular geometries and functionalities to achieve desired properties, such as in polymers, liquid crystals, or organic electronics.

The strained azetidine ring can be a source of controlled ring-opening polymerization. The bifunctional nature of this compound (amine and alcohol) could allow it to act as a monomer in the synthesis of polyamides or polyethers with unique three-dimensional structures imparted by the rigid azetidine core. The chemistry of oxetanes, which are structurally similar to azetidines, has been explored in polymer chemistry, where they are used as monomers and crosslinkers. researchgate.net

The aromatic 4-ethylbenzyl group can be functionalized to introduce moieties relevant to organic electronics, such as extended π-systems or electron-donating/withdrawing groups. For example, further elaboration of the benzyl (B1604629) group could lead to precursors for conjugated polymers or molecules with interesting photophysical properties. The synthesis of 3-aryl substituted octahydropyrido[2,1-c] acs.orggoogleapis.comoxazines, which have shown central nervous system activity, demonstrates how aryl-substituted heterocyclic systems can be building blocks for functional molecules. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be achieved through various established synthetic methodologies for azetidines. organic-chemistry.org

A common route to 3-substituted azetidin-3-ols is the reaction of a primary amine with epichlorohydrin. acs.org In the case of this compound, this would likely involve the reaction of an N-protected 4-ethylbenzylamine (B1588055) with epichlorohydrin, followed by intramolecular cyclization.

The synthesis of 3-aryl-3-substituted azetidines has been reported using methods like the deFS (demethylenation-fluorosulfation) coupling process of oxetane (B1205548) sulfonyl fluorides with amines, which could be adapted for azetidine synthesis. nih.gov Another approach involves the palladium-catalyzed cross-coupling of azetidine derivatives with aryl halides. mdpi.com

Once the this compound core is obtained, a wide range of derivatives can be synthesized. The following table outlines some potential synthetic transformations to generate analogues.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-Benzhydrylazetidin-3-ol | H₂, Pd/C | Azetidin-3-ol | Debenzylation |

| N-Boc-3-hydroxyazetidine | Trifluoroacetic acid | Azetidin-3-ol | Boc-deprotection chemicalbook.com |

| 3-Bromoazetidines | Various nucleophiles | C-3 substituted azetidines | Nucleophilic substitution rsc.org |

| Azetidin-3-one (B1332698) | Grignard reagents, Organolithium reagents | 3-Alkyl/Aryl-azetidin-3-ols | Nucleophilic addition |

The synthesis of 1,3-disubstituted azetidines can be accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This method could be adapted to synthesize N-substituted analogues of this compound.

Furthermore, the diastereoselective synthesis of 2-arylazetidines has been achieved from simple building blocks, indicating that stereocontrolled synthesis of derivatives of this compound is also feasible. semanticscholar.org

Analytical Methodologies for Detection and Quantification of 3 4 Ethylbenzyl Azetidin 3 Ol in Research Matrices

Chromatographic Techniques for 3-(4-Ethylbenzyl)azetidin-3-ol (e.g., HPLC, GC)

Chromatographic methods are central to the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques to be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the primary choice, utilizing a non-polar stationary phase and a polar mobile phase.

Stationary Phase: A C18 or C8 column would be appropriate, offering good retention and separation based on the hydrophobicity of the molecule.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.

Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the aromatic ring in the this compound structure (likely around 220-270 nm) would be suitable for detection and quantification. For higher sensitivity and specificity, a mass spectrometer (LC-MS) could be coupled with the HPLC system.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC may be challenging due to potential peak tailing and thermal degradation. Therefore, derivatization is often necessary to increase the volatility and thermal stability of the analyte. nih.gov

Derivatization: The hydroxyl group can be derivatized with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl (B98337) ether. nih.gov

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), would be suitable for separating the derivatized compound.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information and enhanced specificity (GC-MS). nih.govresearchgate.net GC-MS is particularly useful for identifying impurities and degradation products. nih.gov

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 50-550 |

Method Validation Parameters for Analytical Protocols of this compound

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. The validation process demonstrates that the method is reliable, reproducible, and accurate. demarcheiso17025.comiosrphr.org The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

The following parameters should be assessed:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iosrphr.org This is typically demonstrated by analyzing blank samples, spiked samples, and samples containing potential interferents.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. iosrphr.org It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrphr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrphr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, column temperature, and flow rate.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99 for LC-DAD. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. demarcheiso17025.com |

| Accuracy | Closeness to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% for repeatability and intermediate precision. |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |

| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits. |

Future Research Directions and Emerging Opportunities for 3 4 Ethylbenzyl Azetidin 3 Ol

Development of Novel and Efficient Synthetic Routes to 3-(4-Ethylbenzyl)azetidin-3-ol

Key research objectives in this area include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the stereocenter at the C3 position of the azetidine (B1206935) ring would be a significant advancement. This could involve the use of chiral catalysts in reactions such as the intramolecular aminolysis of epoxides or the cycloaddition of imines with ketenes.

Flow Chemistry Approaches: The application of continuous flow technology could offer advantages in terms of safety, scalability, and reaction optimization. cphi-online.com A flow-based synthesis could enable better control over reaction parameters, leading to higher yields and purities.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

| Intramolecular Cyclization of Epoxyamines | Involves the ring-opening of a suitably substituted epoxy amine. nih.gov | Can be highly regioselective and stereoselective. | Requires the synthesis of a specific epoxy precursor. |

| [2+2] Cycloaddition | Reaction of an imine with a ketene (B1206846) or a ketene equivalent. | Direct formation of the four-membered ring. | Control of stereochemistry can be challenging. |

| Photochemical Methods | Utilization of light to induce cyclization reactions. | Can provide access to unique reactivity patterns. | May require specialized equipment and optimization. |

| Ring Expansion of Aziridines | Conversion of a three-membered aziridine (B145994) ring into a four-membered azetidine ring. researchgate.net | Offers a route from readily available starting materials. | Can be accompanied by side reactions. |

Expansion of the Reactivity Landscape and Functionalization Strategies for this compound

The reactivity of this compound is largely dictated by the interplay of the strained azetidine ring, the nucleophilic nitrogen, the tertiary hydroxyl group, and the aromatic ethylbenzyl moiety. A thorough investigation of its chemical behavior will unlock its full potential as a versatile building block in organic synthesis.

Future research in this domain should explore:

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to ring-opening by various nucleophiles. orgsyn.org Investigating these reactions under different conditions (e.g., Lewis acid or Brønsted acid catalysis) could lead to the synthesis of novel acyclic amino alcohols with diverse functionalities.

Functionalization of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a prime site for functionalization. Reactions such as N-alkylation, N-arylation, N-acylation, and sulfonylation would provide access to a wide array of derivatives with potentially interesting biological or material properties.

Modification of the Hydroxyl Group: The tertiary alcohol can be transformed into other functional groups. For example, etherification, esterification, or displacement with a variety of nucleophiles (after conversion to a suitable leaving group) would expand the chemical space accessible from this scaffold.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety: The 4-ethylphenyl group can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the properties of the molecule.

Advanced Computational Studies for Rational Design and Prediction of this compound Chemistry

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. asianresassoc.orgresearchgate.net Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications.

Future computational studies could focus on:

Conformational Analysis: A detailed understanding of the conformational preferences of the azetidine ring and the orientation of the substituents is crucial for predicting its interaction with biological targets or its self-assembly in materials.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of key synthetic and functionalization reactions. This can provide insights into transition state geometries, activation energies, and the origins of stereoselectivity.

Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and electronic properties, which are important for applications in medicinal chemistry and material science.

Virtual Screening and Molecular Docking: For medicinal chemistry applications, computational docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby identifying potential therapeutic applications. asianresassoc.org

Exploration of this compound in New Areas of Organic Synthesis and Material Science

The unique structural features of this compound make it an attractive candidate for exploration in various fields beyond its immediate synthetic utility.

Emerging opportunities include:

Medicinal Chemistry: The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The combination of the azetidin-3-ol (B1332694) core with the 4-ethylbenzyl group could lead to the discovery of novel therapeutic agents. Areas of interest could include their evaluation as enzyme inhibitors, receptor modulators, or antibacterial agents.

Asymmetric Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis. The rigid azetidine framework and the presence of coordinating heteroatoms could lead to the development of highly efficient and selective catalysts for a variety of organic transformations.

Material Science: The ability of the molecule to participate in hydrogen bonding (via the hydroxyl and amino groups) and π-stacking (via the aromatic ring) suggests potential applications in the design of supramolecular assemblies, liquid crystals, or functional polymers.

PROTACs and ADC Linkers: The azetidin-3-ol scaffold has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com this compound could serve as a novel building block for the synthesis of next-generation targeted therapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethylbenzyl)azetidin-3-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution between 4-ethylbenzyl halides and azetidin-3-ol derivatives under basic conditions (e.g., NaH) in aprotic solvents like DMF or THF. Optimization includes temperature control (60–100°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios to minimize side products. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization . Scalability studies suggest continuous flow reactors improve efficiency for gram-scale synthesis .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring and ethylbenzyl substituent (e.g., δ 3.5–4.0 ppm for azetidine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHNO) and fragmentation patterns .

- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm) and aromatic C-H stretches (3000–3100 cm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline form .

Q. What experimental controls are necessary to assess purity in synthetic workflows?

Essential controls include:

Q. What functional groups in this compound influence its chemical behavior?

The azetidine hydroxyl group enables hydrogen bonding and redox reactivity, while the ethylbenzyl moiety contributes to lipophilicity and π-π stacking. The ethyl substituent modulates electronic effects on the benzyl ring, affecting nucleophilic substitution kinetics .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of this compound?

Density functional theory (DFT) calculates bond dissociation energies for hydroxyl group reactions, while molecular docking simulates binding to targets like GABA receptors or enzymes. Molecular dynamics (MD) simulations assess stability in aqueous or lipid membranes. Software suites (e.g., Gaussian, AutoDock) validate hypotheses before wet-lab experiments .

Q. What strategies resolve contradictions in reported biological activity data?

Systematic approaches include:

- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., antimicrobial vs. cytotoxicity).

- Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines) to isolate variables like solvent choice or cell lines .

- Factorial Design : Test interactions between pH, temperature, and concentration to identify confounding factors .

Q. How do substituents (e.g., ethyl vs. halogen) on the benzyl group affect physicochemical properties?

Ethyl groups enhance lipophilicity (logP ↑) compared to halogens, improving membrane permeability but reducing solubility. Halogens (Cl, F) increase electronic withdrawal, accelerating oxidation of the azetidine ring. Comparative SAR studies using Hammett constants quantify substituent effects on reactivity and bioactivity .

Q. What multivariate methods optimize synthesis parameters for this compound?

Design of Experiments (DOE) with response surface methodology (RSM) evaluates interactions between temperature, catalyst loading, and solvent polarity. Central composite designs identify optimal conditions (e.g., 80°C, 1.2 eq NaH, DMF) to maximize yield (>85%) .

Q. How are structure-activity relationship (SAR) studies designed for azetidin-3-ol derivatives?

SAR frameworks involve:

- Core Modifications : Synthesize analogs with varied ring sizes (e.g., pyrrolidin-3-ol) or substituents (e.g., fluorobenzyl).

- Bioisosteric Replacement : Substitute hydroxyl with bioisosteres (e.g., trifluoromethyl) to balance polarity and metabolic stability.

- High-Throughput Screening : Test libraries against target panels (e.g., kinases) to map selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.